![molecular formula C19H32N2O2 B5401660 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5401660.png)
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a drug that is used for the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory.
作用机制
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide works by regulating the activity of glutamate, a neurotransmitter that is involved in learning and memory. It selectively blocks NMDA receptors, which are responsible for the excessive release of glutamate in the brain. By blocking these receptors, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide helps to reduce the toxicity of glutamate and protect the brain cells from damage.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has also been shown to decrease the levels of amyloid-beta, a protein that is associated with the formation of plaques in the brain that are characteristic of Alzheimer's disease.
实验室实验的优点和局限性
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has a number of advantages for use in lab experiments. It has a well-established synthesis method and is readily available. It is also relatively stable and has a long half-life, which makes it suitable for use in long-term experiments. However, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide also has some limitations. It has a relatively low affinity for NMDA receptors, which means that it may not be as effective as other NMDA receptor antagonists. It also has a number of off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide. One area of research is the development of more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors. Another area of research is the development of combination therapies that can target multiple pathways involved in Alzheimer's disease. Finally, there is a need for more research on the long-term effects of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide and other NMDA receptor antagonists on cognitive function and brain health.
合成方法
The synthesis of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide involves the reaction between 1-adamantylamine and 4-morpholineethanol in the presence of acetic acid. The resulting product is then reacted with dimethyl sulfate to form the final product, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide. The synthesis of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been well established and is widely used in the pharmaceutical industry.
科学研究应用
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide has also been studied for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
3,5-dimethyl-N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)20-3-4-21-5-7-23-8-6-21/h15H,3-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAIYXKLJOBPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCN4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。